Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is a compound that belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These compounds contain a sulfonic acid group attached to a benzene ring. The compound also features a 4-tert-butylcyclohexan-1-ol moiety, which is a cyclohexane ring with a tert-butyl group and a hydroxyl group attached to it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces the sulfonic acid group to the benzene ring. The 4-tert-butylcyclohexan-1-ol moiety can be synthesized through the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent . The reaction is carried out in ethanol at room temperature, followed by the addition of dilute hydrochloric acid to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes using sulfuric acid or oleum. The production of 4-tert-butylcyclohexan-1-ol may involve catalytic hydrogenation of the corresponding ketone under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 4-tert-butylcyclohexan-1-ol moiety can be oxidized to form a ketone.
Reduction: The ketone group in 4-tert-butylcyclohexanone can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of ketones to alcohols.
Substitution: Reagents such as phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are used to convert sulfonic acids to sulfonyl chlorides.
Major Products
Oxidation: 4-tert-butylcyclohexanone.
Reduction: 4-tert-butylcyclohexanol.
Substitution: Sulfonamides, sulfonyl chlorides, and esters.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a sulfonic acid group attached to a benzene ring.
4-tert-Butylcyclohexanol: A compound with a cyclohexane ring, a tert-butyl group, and a hydroxyl group.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is unique due to the presence of both a benzenesulfonic acid moiety and a 4-tert-butylcyclohexan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
632340-18-2 |
---|---|
Molekularformel |
C16H26O4S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
benzenesulfonic acid;4-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C6H6O3S/c1-10(2,3)8-4-6-9(11)7-5-8;7-10(8,9)6-4-2-1-3-5-6/h8-9,11H,4-7H2,1-3H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
BDRHRDNWLBIYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)O.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.